Diazene
Overview
Description
Diazene, also known as diimide or diimine, is an organic compound with the molecular formula H2N2 . It exists as two geometric isomers, E (trans) and Z (cis) .
Synthesis Analysis
Methods for the synthesis of diazenes such as 1,2-bis(3,4-dinitropyrazol-1-yl)diazene, 1,2-bis(3,5-dinitropyrazol-1-yl)diazene, and 1,2-bis(3-nitro-1,2,4-triazol-1-yl)diazene have been improved . The standard enthalpies of formation of these compounds were determined experimentally using combustion calorimetry .Molecular Structure Analysis
Diazene has a planar geometry and exhibits cis–trans isomerization . The molecular formula of Diazene is H2N2 . The average mass is 30.029 Da and the monoisotopic mass is 30.021797 Da .Chemical Reactions Analysis
Diazenes are an important family of organic compounds used widely in synthetic and materials chemistry . They exhibit cis–trans isomerization . The simplest of all these molecules – diazene (N2H2) – has been subjected to several experimental and theoretical studies .Physical And Chemical Properties Analysis
Diazene has a density of 1.2±0.1 g/cm3 . The index of refraction is 1.436 . It has 2 H bond acceptors and 2 H bond donors . The polar surface area is 48 Å2 and the polarizability is 2.5±0.5 10-24 cm3 . The surface tension is 63.1±7.0 dyne/cm and the molar volume is 24.4±7.0 cm3 .Scientific Research Applications
1. Isomerization Pathways in Diazene
Diazene molecules are crucial in synthetic and materials chemistry due to their planar geometry and cis-trans isomerization properties. A study by (Sindhu et al., 2019) delved into the isomerization dynamics of diazene, revealing that out-of-plane torsion is the primary pathway for this process, a significant finding for the understanding of molecular behaviors in synthetic chemistry.
2. Synthesis and Properties of Alkylaryldiazenes
Research by (Angnes et al., 2020) explored the photoredox catalyzed synthesis of alkylaryldiazenes, highlighting their importance due to their optical and biological properties. This study opens pathways for novel applications in materials science and biochemistry.
3. Use of Diazene in Nanostructured Silicas
Diazene derivatives have been used to functionalize nanostructured silicas, as noted by (Vibert et al., 2018). This application is particularly valuable for observing and studying the behavior and reactivity of transient radicals, highlighting diazene's role in advancing nanomaterials research.
4. Role of Diazene in Biological Studies
Although slightly outside the specified requirements, it's notable that diazene compounds like JK-279 have been studied for their effects on tumor cells, as shown by (Jakopec et al., 2006). While this involves biological effects, it underscores the diverse applications of diazene in research.
5. Natural Azo Compounds Research
A study by (Dembitsky et al., 2017) highlights the significance of diazene-containing natural azo compounds in drug discovery, with applications ranging from antitumor to antibacterial activities.
6. Photoredox Catalysis
In the synthesis of alkylaryldiazenes, diazenes play a critical role in photoredox catalysis, as investigated by (Angnes et al., 2020). This synthesis method is significant in organic chemistry for creating valuable compounds under mild conditions.
Future Directions
Diazene has a wide range of potential future applications. It could be used in the synthesis of new drugs and nanomaterials for medical applications, and in the development of new methods for organic synthesis.
Relevant Papers Several papers were found that discuss Diazene. These include a paper on the synthesis and computational assessment of a new thermally stable diazene energetic compound , a paper on the synthesis and properties of a macrocyclic diazene switch with a binaphthalene unit attached via acrylamide linkers , and a paper on the stabilization of diazene in Fe(II)–sulfur model complexes .
properties
IUPAC Name |
diazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2N2/c1-2/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAABOESOVLLHRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2H2, H2N2 | |
Record name | diazene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Diazene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189748, DTXSID201336325, DTXSID901336326 | |
Record name | Diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diazene, (1E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diazene, (1Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.030 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene | |
CAS RN |
3618-05-1, 15626-42-3, 15626-43-4 | |
Record name | Diimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3618-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-Diazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015626423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Diazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015626434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diazene, (1E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diazene, (1Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIAZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM321PYV3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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